molecular formula C10H13NO3 B1443503 6-Hydroxy-nicotinic acid tert-butyl ester CAS No. 1342385-03-8

6-Hydroxy-nicotinic acid tert-butyl ester

Cat. No. B1443503
CAS RN: 1342385-03-8
M. Wt: 195.21 g/mol
InChI Key: ZQMWSXMQDAFZSO-UHFFFAOYSA-N
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Description

6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the CAS Number: 1342385-03-8 and a molecular weight of 195.22 . It has the IUPAC name tert-butyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate . The compound is a light yellow solid .


Synthesis Analysis

The synthesis of tertiary butyl esters, such as 6-Hydroxy-nicotinic acid tert-butyl ester, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The process is more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The InChI code for 6-Hydroxy-nicotinic acid tert-butyl ester is 1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-Hydroxy-nicotinic acid tert-butyl ester is a light yellow solid . It has a molecular weight of 195.22 . The compound’s storage temperature is 0-5°C .

Scientific Research Applications

Synthesis of Natural Products

The Mitsunobu reaction, which involves the conversion of alcohols to esters, is a pivotal process in organic chemistry. 6-Hydroxy-nicotinic acid tert-butyl ester can be utilized in this reaction due to its ester functional group. This reaction is particularly significant for the synthesis of natural products, including alkaloids, lignans, and polyketides, which have a wide range of biological potentials .

Enzymatic Synthesis

This compound can also be involved in enzymatic synthesis processes. Enzymes can selectively react with the ester group, leading to the production of chiral compounds. These chiral compounds are crucial in the synthesis of certain statins, which are widely used as cholesterol-lowering agents .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that compounds like 6-Hydroxy-nicotinic acid tert-butyl ester, which can potentially undergo such reactions, may have significant roles in future research and applications .

properties

IUPAC Name

tert-butyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWSXMQDAFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-nicotinic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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